molecular formula C17H26N2O4S B7702041 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide

2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide

Cat. No. B7702041
M. Wt: 354.5 g/mol
InChI Key: SWGDOQIGMSIWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide, also known as CMSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases. CMSEA is a sulfonamide derivative that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.

Scientific Research Applications

2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. This compound has also shown promising results in preclinical studies as a potential anti-cancer agent.

Mechanism of Action

The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. This compound has a good pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. This compound is also stable under a wide range of pH and temperature conditions. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and analgesic agents.

Future Directions

There are several future directions for the study of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide. One potential area of research is the development of more potent analogs of this compound with improved anti-inflammatory and analgesic properties. Another area of research is the investigation of the potential anti-cancer properties of this compound in vivo. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(N-cyclohexylmethylsulfonamido)-N-(2-ethoxyphenyl)acetamide involves the reaction of N-cyclohexylmethylamine with 2-ethoxybenzoyl chloride followed by the addition of sodium sulfite. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.

properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-16-12-8-7-11-15(16)18-17(20)13-19(24(2,21)22)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGDOQIGMSIWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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